5-(pentan-3-yloxy)pyridazin-3(2H)-one
Description
Structure
3D Structure
Properties
CAS No. |
1346697-80-0 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-pentan-3-yloxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-7(4-2)13-8-5-9(12)11-10-6-8/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
OIEIJWNPAVSECT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1=CC(=O)NN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Pentan 3 Yloxy Pyridazin 3 2h One and Its Analogues
General Approaches to Pyridazin-3(2H)-one Core Synthesis
The synthesis of the pyridazin-3(2H)-one scaffold is a well-established area of heterocyclic chemistry. The most common strategies involve the condensation of a four-carbon backbone with a hydrazine-based reagent.
Cyclocondensation Reactions
Cyclocondensation is a cornerstone for the synthesis of pyridazin-3(2H)-ones. This approach typically involves the reaction of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or its derivatives. acs.org A classic and widely used method is the reaction of maleic anhydride (B1165640) with hydrazine hydrate (B1144303). researchgate.netnih.gov This reaction proceeds through the formation of maleic monohydrazide, which can then cyclize to form 1,2-dihydropyridazine-3,6-dione (maleic hydrazide). nih.gov Further chemical modifications are then required to achieve the desired substitution pattern.
Another key precursor for cyclocondensation is the use of γ-keto acids. For instance, 4-oxo-4-phenylbutanoic acid reacts with hydrazine hydrate, typically under reflux in an alcoholic solvent like ethanol (B145695), to form 6-phenyl-4,5-dihydropyridazin-3(2H)-one. chemicalbook.com This dihydro intermediate can then be aromatized to the corresponding pyridazin-3(2H)-one.
The following table summarizes representative cyclocondensation reactions for pyridazinone synthesis.
Table 1: Examples of Cyclocondensation Reactions for Pyridazinone Core Synthesis| Precursor 1 | Precursor 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| Maleic anhydride | Hydrazine hydrate | Acetic acid, <30°C | 1,2-Dimaleic acid hydrazine | nih.gov |
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | Ethanol, reflux | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | chemicalbook.com |
| Mucochloric acid | tert-Butylhydrazine | Toluene/Water, 23°C | 4,5-Dichloro-2-(tert-butyl)pyridazin-3(2H)-one | rsc.org |
| 4-Pentynoic acid | Phenylhydrazine (B124118) | ZnCl₂, THF | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one | wikipedia.org |
Ultrasound-Promoted Multicomponent Reactions
To enhance reaction efficiency and align with green chemistry principles, ultrasound irradiation has been employed for the synthesis of pyridazinone derivatives. google.com Ultrasound promotes chemical reactions through acoustic cavitation, which generates localized high-pressure and high-temperature zones, leading to increased reaction rates and often higher yields. google.com
One notable application is the multicomponent synthesis of pyridazinones and related phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines in the presence of an ionic liquid catalyst. google.com This method offers advantages such as short reaction times and high yields. While direct synthesis of the title compound using this method is not reported, the technique is applicable to a range of substituted pyridazinones. organic-chemistry.orgnih.gov
Hydrazine-Based Synthetic Routes from Carbonyl Compounds
The reaction of hydrazine and its derivatives with carbonyl compounds is fundamental to many pyridazinone syntheses. researchgate.netyoutube.com The initial step often involves the formation of a hydrazone from an aldehyde or ketone. masterorganicchemistry.com Subsequent intramolecular reactions lead to the formation of the heterocyclic ring.
A prevalent strategy starts with γ-ketoacids, which react with hydrazine hydrate to yield 4,5-dihydropyridazin-3(2H)-ones. francis-press.com For example, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid is refluxed with hydrazine hydrate in ethanol to produce 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone. francis-press.com This intermediate can then be dehydrogenated, often using bromine in acetic acid, to furnish the aromatic pyridazinone ring. francis-press.com This two-step process is a reliable method for accessing 6-arylpyridazin-3(2H)-ones.
Specific Synthesis of 5-(Pentan-3-yloxy)pyridazin-3(2H)-one
Step 1: Synthesis of a 5-Halopyridazin-3(2H)-one Precursor
A common starting material for such a synthesis is mucochloric or mucobromic acid, which can react with hydrazine to form 4,5-dihalopyridazin-3(2H)-ones. organic-chemistry.org For instance, 4,5-dichloro-3(2H)-pyridazinone can be prepared from mucochloric acid and hydrazine.
Step 2: Williamson Ether Synthesis
With the 5-halopyridazinone in hand, the pentan-3-yloxy side chain can be introduced via a Williamson ether synthesis. google.comjustia.comthieme-connect.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide or, in this case, a halo-heterocycle.
The proposed synthesis would proceed as follows:
Formation of Sodium pentan-3-oxide: Pentan-3-ol is reacted with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding sodium alkoxide.
Nucleophilic Aromatic Substitution: The resulting sodium pentan-3-oxide is then reacted with a 5-halopyridazin-3(2H)-one (e.g., 5-chloro- or 5-bromopyridazin-3(2H)-one). The alkoxide displaces the halide at the C5 position to form the target ether, this compound. The N2 position of the pyridazinone may require a protecting group (e.g., benzyl (B1604629) or MOM) to prevent side reactions, which can be removed in a final step.
This approach is analogous to the preparation of other 5-alkoxypyridazinones found in the chemical literature. researchgate.net
Derivatization Strategies and Positional Functionalization of the Pyridazinone Ring
The pyridazinone ring is amenable to a variety of derivatization reactions, allowing for the introduction of diverse functional groups at different positions. Key strategies include N-alkylation and palladium-catalyzed cross-coupling.
N-Alkylation: The nitrogen atom at the 2-position (N2) of the pyridazin-3(2H)-one ring is a common site for functionalization. chemicalbook.com Alkylation is typically achieved by treating the pyridazinone with an alkyl halide in the presence of a base. francis-press.commdpi.com For example, reacting a 6-substituted-3(2H)-pyridazinone with ethyl bromoacetate (B1195939) and potassium carbonate in acetone (B3395972) yields the corresponding N-2-alkylated ester derivative. francis-press.com This ester can be further converted to a hydrazide by reacting with hydrazine hydrate, providing a versatile handle for further elaboration. chemicalbook.comfrancis-press.com
Halogenation: Introduction of halogen atoms onto the pyridazinone core provides valuable intermediates for cross-coupling reactions. Dehydrogenation of a 4,5-dihydropyridazinone using bromine in acetic acid not only aromatizes the ring but can also lead to bromination, depending on the reaction conditions and substrate. francis-press.com
The following table showcases common derivatization reactions on the pyridazinone scaffold.
Table 2: Representative Derivatization Reactions of Pyridazin-3(2H)-ones| Substrate | Reagent(s) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 6-Substituted-3(2H)-pyridazinone | Ethyl bromoacetate, K₂CO₃ | Acetone, reflux | N-2-alkylated ester | francis-press.com |
| N-2-alkylated ester | Hydrazine hydrate | Ethanol, room temp. | N-2-acetohydrazide | francis-press.com |
| 6-Aryl-4,5-dihydropyridazin-3(2H)-one | Br₂, Acetic Acid | 60-70°C, then reflux | 6-Aryl-pyridazin-3(2H)-one | francis-press.com |
| 4,5-Dichloro-3(2H)-pyridazinone | Phosphorus oxychloride | Reflux | 3,4,5-Trichloropyridazine | nih.gov |
| 5-Bromo-6-phenyl-2-(MOM)-pyridazin-3-one | Tributylvinyltin, Pd(PPh₃)₂Cl₂ | Toluene, 95°C | 5-Vinyl-substituted pyridazinone |
Advanced Synthetic Techniques for Pyridazinone Modification
Modern synthetic organic chemistry offers sophisticated tools for the functionalization of heterocyclic systems like pyridazinone. Palladium-catalyzed cross-coupling reactions are particularly powerful for creating carbon-carbon and carbon-heteroatom bonds.
Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Sonogashira (using terminal alkynes) have been successfully applied to halopyridazinones. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at positions that were previously halogenated. For these reactions to be successful, particularly on the pyridazinone core, protection of the N-H group is often necessary. The methoxymethyl (MOM) group is an example of an effective protecting group for this purpose. For instance, 5-bromo-2-(MOM-protected)-6-phenylpyridazin-3-one can be coupled with various vinylstannanes under Stille conditions to yield 5-vinylpyridazinones.
These advanced techniques significantly broaden the scope of accessible pyridazinone derivatives, enabling the synthesis of complex molecular architectures built upon the pyridazinone framework.
Biological Activities and Pharmacological Evaluations of 5 Pentan 3 Yloxy Pyridazin 3 2h One Derivatives
Antimicrobial and Antifungal Potentials
Derivatives of the pyridazinone scaffold have demonstrated notable antimicrobial and antifungal properties. For instance, metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one have been synthesized and evaluated for their activity against a panel of microorganisms. nih.gov Specifically, the Cadmium(II) and Nickel(II) complexes of this derivative showed selective and effective action against the Gram-positive bacterium Staphylococcus aureus, the Gram-negative bacterium Pseudomonas putida, and the yeasts Candida albicans and Candida tropicalis. nih.gov
Furthermore, a series of diarylurea derivatives based on pyridazinone scaffolds were developed and tested for their dual anticancer and antimicrobial activities. rsc.orgnih.gov In this study, compound 10h displayed potent antibacterial activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. rsc.orgnih.gov Another compound from the same series, 8g , exhibited significant antifungal activity against Candida albicans, also with an MIC of 16 μg/mL. rsc.orgnih.gov These findings highlight the potential of pyridazinone derivatives as a source for new antimicrobial agents, which is particularly crucial in the face of rising antibiotic resistance. rsc.org The structural diversity that can be achieved with the pyridazinone core allows for the fine-tuning of antimicrobial and antifungal activities. sarpublication.comnih.gov
| Compound | Microorganism | Activity | Reference |
|---|---|---|---|
| Cd(II) complex of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | Staphylococcus aureus (Gram-positive) | Selective and effective | nih.gov |
| Cd(II) complex of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | Pseudomonas putida (Gram-negative) | Selective and effective | nih.gov |
| Cd(II) complex of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | Candida albicans (Yeast) | Selective and effective | nih.gov |
| Cd(II) complex of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | Candida tropicalis (Yeast) | Selective and effective | nih.gov |
| Ni(II) complex of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | Staphylococcus aureus (Gram-positive) | Selective and effective | nih.gov |
| Ni(II) complex of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | Pseudomonas putida (Gram-negative) | Selective and effective | nih.gov |
| Ni(II) complex of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | Candida albicans (Yeast) | Selective and effective | nih.gov |
| Ni(II) complex of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one | Candida tropicalis (Yeast) | Selective and effective | nih.gov |
| Compound 10h (diarylurea derivative) | Staphylococcus aureus | MIC = 16 μg/mL | rsc.orgnih.gov |
| Compound 8g (diarylurea derivative) | Candida albicans | MIC = 16 μg/mL | rsc.orgnih.gov |
Analgesic and Anti-inflammatory Properties
Pyridazinone derivatives have been extensively investigated for their analgesic and anti-inflammatory activities. researchgate.netsarpublication.comnih.gov Modifications at the 6-position of the 3(2H)-pyridazinone ring have been shown to significantly influence these pharmacological effects. nih.gov A study on a series of 6-substituted-3(2H)-pyridazinone derivatives revealed that several compounds possessed significant analgesic effects in the phenylbenzoquinone-induced writhing test in mice. nih.gov Notably, the most active derivatives, 8a, 8b, 8d, and 8e , did not show any gastric ulcerogenic effects at the maximum tested dose. nih.gov
In the carrageenan-induced paw edema model, an established method for evaluating anti-inflammatory activity, compound 8d (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) demonstrated anti-inflammatory activity comparable to the standard drug indomethacin (B1671933). nih.gov Furthermore, some 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones were found to be more potent than aspirin (B1665792) and indomethacin as analgesic and anti-inflammatory agents, without causing gastric ulcers. sarpublication.com The introduction of an acetamide (B32628) side chain at the second position of the pyridazinone ring has also been shown to enhance analgesic and anti-inflammatory activity while minimizing ulcerogenicity. researchgate.net
Cyclooxygenase (COX) Inhibition
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov Pyridazinone derivatives have been explored as COX inhibitors. One study identified 4-(4-methoxyphenyl)-2-(2-(4-phenylpiperazin-1-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one (17 ) as a potent and selective COX-2 inhibitor with a good safety profile regarding ulcerogenic and cardiovascular side effects. researchgate.net The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects.
Lipoxygenase (LOX) Inhibition
In addition to the COX pathway, the lipoxygenase (LOX) pathway, which leads to the production of inflammatory leukotrienes, is another important target for anti-inflammatory drugs. nih.gov Some COX inhibitors have been found to also inhibit 5-lipoxygenase (5-LOX). nih.gov For instance, celecoxib, a known COX-2 inhibitor, and licofelone (B1675295) have been shown to inhibit 5-LOX in human neutrophils at micromolar concentrations. nih.gov The dual inhibition of both COX and LOX pathways is considered a promising strategy for developing more effective anti-inflammatory drugs with a broader spectrum of action and potentially enhanced neuroprotective effects. nih.gov While specific data on 5-(pentan-3-yloxy)pyridazin-3(2H)-one derivatives as LOX inhibitors is limited in the provided context, the general exploration of pyridazinone derivatives as dual inhibitors is an active area of research.
Anticancer and Antiproliferative Investigations
The pyridazinone scaffold is a promising framework for the development of novel anticancer agents. sarpublication.comrsc.orgnih.govbenthamscience.com A variety of pyridazinone derivatives have been synthesized and evaluated for their cytotoxic and antiproliferative activities against several human tumor cell lines. benthamscience.comunich.it For example, a series of triazolo-pyridazinone derivatives were tested against breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), lung cancer (A549), and colon cancer (HCT116) cell lines. benthamscience.com The results indicated that these compounds exerted their anticancer effects, at least in part, through the inhibition of urokinase activity in MCF-7 and A549 cells. benthamscience.com
Another study focused on diarylurea derivatives of pyridazinone, which were screened against 60 cancer cell lines at the National Cancer Institute (NCI). rsc.orgnih.gov Compounds 8f, 10l, and 17a from this series demonstrated significant anticancer activity against melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer, with growth inhibition percentages ranging from 62.21% to 100.14%. rsc.org Further investigation into the mechanism of action of compound 10l revealed that it induced apoptosis by upregulating the expression of pro-apoptotic genes (p53 and Bax) and downregulating the anti-apoptotic gene Bcl-2. rsc.orgnih.gov
| Compound/Derivative Series | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Triazolo-pyridazinone derivatives | MCF-7, HepG2, A549, HCT116 | Inhibition of urokinase activity in MCF-7 and A549 cells. | benthamscience.com |
| Compound 8f (diarylurea derivative) | Melanoma, NSCLC, Prostate, Colon | Significant growth inhibition (62.21% - 100.14%). | rsc.org |
| Compound 10l (diarylurea derivative) | Melanoma, NSCLC, Prostate, Colon | Significant growth inhibition; induced apoptosis via p53 and Bax upregulation and Bcl-2 downregulation. | rsc.orgnih.gov |
| Compound 17a (diarylurea derivative) | Melanoma, NSCLC, Prostate, Colon | Significant growth inhibition; best VEGFR-2 inhibitory activity in its series. | rsc.org |
| Compounds 12 and 22 (3(2H)-pyridazinone derivatives) | AGS (gastric adenocarcinoma) | Good anti-proliferative effects; induced oxidative stress and apoptosis (Bax expression). | unich.it |
DNA Minor Groove Binding Modalities
Deoxyribonucleic acid (DNA) is a primary target for many chemotherapeutic agents. nih.gov One mechanism of drug-DNA interaction is the binding to the minor groove of the DNA double helix. nih.govnih.gov Minor groove binders are typically planar, concave molecules that fit into the curvature of the minor groove, often showing a preference for AT-rich sequences. nih.govnih.gov This binding can interfere with DNA replication and gene expression, leading to cell death. nih.gov
Novel aryl guanidinium (B1211019) analogues containing a pyridazin-3(2H)-one core have been designed and synthesized as potential DNA minor groove binders. nih.gov Molecular docking studies supported the hypothesis that replacing a benzene (B151609) ring with a pyridazin-3(2H)-one moiety could enhance the ability of these compounds to form hydrogen bonds within the DNA minor groove, a critical factor for stabilizing the drug-DNA complex. nih.gov By strategically placing the guanidinium group at different positions on the pyridazinone system, researchers can investigate how the distance and orientation of the cationic group affect DNA binding affinity. nih.gov
Cardiovascular System Modulatory Activities
Pyridazinone derivatives have shown significant potential in the modulation of the cardiovascular system, exhibiting activities such as vasodilation, positive inotropic effects, and inhibition of platelet aggregation. sarpublication.comnih.govresearchgate.netnih.govresearchgate.net These compounds are being explored for the treatment of conditions like hypertension and congestive heart failure. researchgate.netresearchgate.nettjpr.org
A number of 4,5-dihydro-3(2H)-pyridazinones have been identified as potent positive inotropes and antihypertensives. nih.gov For instance, a study on various 6-phenyl-3-pyridazinone based derivatives revealed potent to mild vasorelaxant activity, with some compounds showing greater potency than the standard drug hydralazine (B1673433). researchgate.net Specifically, the acid derivative 5 , its ester analogue 4 , and the 4-methoxyphenylhydrazide derivative 10c were identified as the most active compounds. researchgate.net
Furthermore, the synthesis of new 4,5-dihydro-3(2H)pyridazinone derivatives has yielded compounds with significant cardiotonic and hypotensive effects. nih.gov In one study, twelve of the tested compounds showed a higher effective response than digoxin, a commonly used cardiac glycoside. nih.gov Four compounds demonstrated a marked and significant hypotensive effect, and two compounds completely inhibited platelet aggregation. nih.gov These findings underscore the potential of the 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety as a crucial structural component for developing new cardioactive agents. tjpr.org
| Compound/Derivative Series | Activity | Key Findings | Reference |
|---|---|---|---|
| 6-Phenyl-3-pyridazinone derivatives (4, 5, 10c ) | Vasorelaxant | More potent than hydralazine (EC50 values of 1.225, 0.339, and 1.204 μM respectively). | researchgate.net |
| 4,5-Dihydro-3(2H)pyridazinone derivatives | Positive Inotropic | Twelve compounds exhibited a higher effective response than digoxin. | nih.gov |
| 4,5-Dihydro-3(2H)pyridazinone derivatives | Hypotensive | Four compounds showed marked significant hypotensive effects. | nih.gov |
| 4,5-Dihydro-3(2H)pyridazinone derivatives | Platelet Aggregation Inhibition | Two compounds induced complete inhibition. | nih.gov |
Phosphodiesterase (PDE) Inhibition
Various pyridazinone derivatives have been investigated as inhibitors of phosphodiesterase (PDE) enzymes, which are crucial in regulating cellular levels of second messengers like cAMP and cGMP. researchgate.netsamipubco.com Inhibition of specific PDE isoenzymes is a therapeutic strategy for conditions such as congestive heart failure (PDE3 inhibitors) and inflammatory diseases (PDE4 inhibitors). nih.govsamipubco.com For instance, a series of 4-(indol-3-yl)-6-methylpyridazin-3(2H)-ones were developed as potential PDE4 inhibitors for anti-inflammatory therapy. nih.gov Another study designed pyridazinone derivatives based on a pharmacophore model of known PDE3 inhibitors, with some of the synthesized compounds showing moderate vasorelaxant activity, which is often linked to PDE3 inhibition. nih.gov
Vasodilatory Effects
The pyridazinone core is a feature in several compounds investigated for their vasodilatory and antihypertensive effects. nih.gov These agents often work by relaxing vascular smooth muscle. nih.gov For example, derivatives of 6-phenyl-4,5-dihydropyridazin-3(2H)-one have been synthesized and shown to possess vasodilatory properties. nih.gov The mechanism for some vasodilating pyridazinones is proposed to involve the inhibition of calcium release within smooth muscle cells, leading to relaxation of the blood vessels. nih.gov
Antiplatelet Aggregation
Certain 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives have demonstrated potent inhibition of platelet aggregation. nih.gov The anti-aggregation activity of some of these compounds was found to be significantly greater than that of acetylsalicylic acid in both in vitro and ex vivo studies. nih.gov The mechanism for some pyridazinone derivatives, such as Y-590, is linked to the selective inhibition of cAMP-phosphodiesterase in platelets, which increases intracellular cAMP levels and subsequently inhibits aggregation. nih.gov
Central Nervous System (CNS) Activities of Pyridazin-3(2H)-one Derivatives (General)
Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism
The histamine H3 receptor is a target for treating various CNS disorders, and some pyridazinone analogs have been explored for this activity. researchgate.net H3 receptor antagonists or inverse agonists can increase the release of neurotransmitters like histamine and acetylcholine (B1216132) in the brain, which may have therapeutic effects on cognition and wakefulness. wikipedia.org Research has been conducted on amine analogs of pyridazinones and 4,5-fused pyridazinones, which showed significant affinity for the H3 receptor. researchgate.net
Acetylcholinesterase (AChE) Enzyme Inhibition
Inhibition of acetylcholinesterase (AChE) is a primary strategy for treating the symptoms of Alzheimer's disease. mersin.edu.tr Several studies have reported the synthesis and evaluation of pyridazinone derivatives as AChE inhibitors. mersin.edu.trnih.govresearchgate.netresearchgate.net For example, a series of N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives were synthesized, with some compounds showing significant AChE inhibitory activity. researchgate.net Similarly, other research has focused on creating dual inhibitors of both acetylcholinesterase and butyrylcholinesterase based on the pyridazinone scaffold. nih.govnih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Selective inhibition of monoamine oxidase B (MAO-B) is a therapeutic approach for neurodegenerative conditions like Parkinson's disease, as it prevents the breakdown of dopamine. mdpi.com Various pyridazinone derivatives have been designed and synthesized as selective MAO-B inhibitors. mdpi.comnih.govnih.gov Studies on pyridazinobenzylpiperidine derivatives and 5H-indeno[1,2-c]pyridazin-5-one derivatives have identified compounds with potent and selective MAO-B inhibitory activity. nih.govnih.govresearchgate.net
GPR139 Receptor Agonism
G protein-coupled receptor 139 (GPR139) is an orphan receptor that is highly conserved across vertebrate species, indicating its fundamental importance in neurophysiology. nih.gov It is predominantly expressed in specific regions of the central nervous system, including the habenula, striatum, and hypothalamus. nih.gov For years, GPR139 was classified as an orphan receptor because its endogenous ligands were unknown; however, it has since been discovered that the essential amino acids L-tryptophan and L-phenylalanine can activate it. guidetopharmacology.org
The receptor's signaling is mediated through Gq/11 proteins, which subsequently activate serum response element (SRE) and cAMP response element (CRE). guidetopharmacology.org Dysregulation of GPR139 function has been linked in animal and human genetic studies to cognitive deficits, substance abuse, and aberrant behaviors, making it an emerging target for neuropsychiatric disorders. nih.gov
Research into the function of GPR139 has been accelerated by the development of synthetic agonists. Compounds such as JNJ-63533054 and TAK-041 have been instrumental in probing the receptor's role in behavioral models. nih.gov For instance, studies in zebrafish have shown that the GPR139 agonist JNJ-63533054 can impair decision-making processes following fear conditioning, highlighting the receptor's role in modulating adaptive behavioral responses. nih.gov Animal models suggest GPR139 may play an anti-opioid role by modulating the signaling activity of the μ-opioid receptor. nih.gov The exploration of pyridazinone derivatives as GPR139 agonists is part of a broader effort to develop novel therapeutics for neurological and psychiatric conditions.
Table 1: Investigational GPR139 Agonists
| Compound | Type | Noted Effects in Research Models |
| L-Tryptophan | Endogenous Agonist | Activates GPR139 |
| L-Phenylalanine | Endogenous Agonist | Activates GPR139 |
| JNJ-63533054 | Synthetic Agonist | Attenuated alarm-substance-induced avoidance behavior in zebrafish. nih.gov |
| TAK-041 | Synthetic Agonist | Explored for treatment of negative symptoms associated with schizophrenia. nih.gov |
Agrochemical and Plant Growth Regulatory Effects
The pyridazinone scaffold is not only significant in medicine but also in agriculture, where its derivatives have been developed for crop protection. nih.gov These compounds can function as herbicides, insecticides, and plant growth regulators. sarpublication.comasianpubs.org A particularly innovative application is their use as "plant activators," which represent an eco-friendly strategy for disease management in crops. nih.govnih.gov
Unlike traditional fungicides that exert direct toxicity on pathogens, plant activators function by stimulating the plant's innate immune system. nih.gov Research has demonstrated that a series of 3(2H)-pyridazinone derivatives can induce broad-spectrum resistance against a variety of plant pathogens. nih.govnih.gov A key finding from these studies is that the most effective of these compounds exhibited excellent disease resistance when applied to plants (in vivo) but showed no direct antimicrobial activity against the pathogens in laboratory tests (in vitro). nih.govnih.gov This characteristic is the hallmark of a true plant activator, as it protects the plant without contributing to the development of fungicide resistance. nih.gov
The growth-regulating properties of pyridazinone derivatives are part of a larger class of heterocyclic compounds that influence plant development. scidoc.org For example, related pyrimidine (B1678525) and pyridine (B92270) derivatives have been shown to exhibit a cytokinin-like effect, enhancing the content of photosynthetic pigments in pea microgreens. scidoc.org Similarly, other heterocyclic compounds like triazoles are known to have dual functions as both fungicides and plant growth regulators. researchgate.net
Table 2: Activity Profile of 3(2H)-Pyridazinone Derivatives as Plant Activators
| Compound Series | In Vivo Activity (on plants) | In Vitro Activity (direct on pathogen) | Mechanism of Action |
| 3(2H)-Pyridazinone Derivatives | Excellent broad-spectrum induced resistance against tested diseases. nih.govnih.gov | No direct antimicrobial activity. nih.govnih.gov | Plant Activator (induces plant immune response). nih.gov |
Other Reported Biological Activities of Pyridazinone Derivatives
The pyridazinone nucleus is recognized as a "wonder nucleus" in medicinal chemistry because its derivatives possess an extensive and varied range of pharmacological activities. sarpublication.com This structural motif has been successfully modified to create compounds targeting numerous biological pathways, leading to a wide spectrum of therapeutic effects. researchgate.net
The biological profile of pyridazinone derivatives is remarkably broad. Extensive research has reported their potential as cardiovascular agents (including antihypertensive and cardiotonic effects), anti-inflammatory drugs, and analgesics. sarpublication.comasianpubs.org In fact, the pyridazinone derivative emorfazone (B1671226) is commercially available in Japan as an analgesic and anti-inflammatory agent. sarpublication.com Furthermore, these compounds have shown significant promise as antimicrobial (antibacterial and antifungal), antiviral (including anti-HIV), anticancer, antidiabetic, anticonvulsant, and antidepressant agents. asianpubs.orgresearchgate.net Other notable reported activities include antiulcer and antisecretory effects. nih.gov This wide range of activities underscores the chemical versatility of the pyridazinone scaffold and its importance as a source for developing novel therapeutic agents. sarpublication.comresearchgate.net
Table 3: Spectrum of Biological Activities of the Pyridazinone Class
| Category | Specific Activities Reported | Citations |
| Cardiovascular | Antihypertensive, Cardiotonic, Vasodilator | asianpubs.org |
| Anti-inflammatory & Analgesic | Analgesic, Anti-inflammatory | sarpublication.comasianpubs.orgresearchgate.net |
| Antimicrobial | Antibacterial, Antifungal | sarpublication.comresearchgate.net |
| Antiviral | General antiviral, Anti-HIV | asianpubs.org |
| Central Nervous System | Anticonvulsant, Antidepressant, Anxiolytic | asianpubs.orgresearchgate.net |
| Metabolic & Endocrine | Antidiabetic | asianpubs.org |
| Anticancer | Antiproliferative, Anticancer | asianpubs.org |
| Gastrointestinal | Antiulcer, Antisecretory | nih.gov |
| Agrochemical | Herbicidal, Insecticidal, Plant Growth Regulator | sarpublication.comasianpubs.org |
Structure Activity Relationship Sar Investigations of 5 Pentan 3 Yloxy Pyridazin 3 2h One Analogues
Impact of the 5-(Pentan-3-yloxy) Moiety and Related Alkoxy/Phenoxy Substitutions on Biological Activity
The nature of the substituent at the 5-position of the pyridazin-3(2H)-one ring plays a crucial role in modulating the biological activity of these compounds. The 5-(pentan-3-yloxy) group, a moderately bulky and lipophilic ether linkage, significantly influences the compound's interaction with its biological targets.
Research on various 5-alkoxy and 5-phenoxy pyridazinone analogues has revealed that the size, shape, and electronic properties of this substituent are critical for activity. For instance, in a series of 5-alkylidenepyridazin-3(2H)-ones investigated as platelet aggregation inhibitors, the presence of two ester groups within the alkoxy moieties was identified as a key determinant for antiplatelet activity. acs.org This suggests that not just the lipophilicity, but also the potential for specific hydrogen bonding interactions of the 5-substituent, can be vital for efficacy.
Furthermore, studies on pyridazinone derivatives as glucan synthase inhibitors have highlighted the importance of the 5-position substituent. In this context, the replacement of a piperazinyl group at the 5-position with other functionalities was a key area of their SAR exploration. While not a direct alkoxy or phenoxy substitution, this underscores the sensitivity of the 5-position to structural changes and its impact on directing the molecule to different biological targets. nih.gov The introduction of phenoxy groups, often with further substitutions on the phenyl ring, has been a common strategy to explore interactions with aromatic binding pockets in target proteins. For example, in the development of histamine (B1213489) H(3) receptor antagonists, 5-phenoxypiperidine moieties were investigated, demonstrating the utility of larger, more complex substituents at this position to achieve potent and selective biological activity. nih.gov
The following table summarizes the impact of various 5-position substituents on the biological activity of pyridazinone analogues based on reported findings.
| 5-Substituent Type | Key Structural Features | Observed Impact on Biological Activity | Reference Compound Example |
| Alkoxy (e.g., pentan-3-yloxy) | Lipophilicity, steric bulk | Influences target binding and pharmacokinetic properties. | 5-(Pentan-3-yloxy)pyridazin-3(2H)-one |
| Alkoxy with esters | Presence of ester functionalities | Key for antiplatelet activity. acs.org | 5-Alkylidenepyridazin-3(2H)-one derivative |
| Phenoxy | Aromatic ring system | Allows for π-π stacking and other aromatic interactions. | 5-[4-(Cyclobutyl-piperidin-4-yloxy)-phenyl]-6-methyl-2H-pyridazin-3-one |
| Piperazinyl | Nitrogen-containing heterocycle | Can be crucial for specific receptor interactions (e.g., glucan synthase inhibition). nih.gov | 5-[4-(Benzylsulfonyl)piperazin-1-yl]-4-morpholino-2-phenyl-pyridazin-3(2H)-one |
Influence of Substitutions at the Pyridazinone Nitrogen Atom (N-2 Position)
The nitrogen atom at the 2-position of the pyridazin-3(2H)-one ring (N-2) is a key site for chemical modification, and substitutions at this position have been shown to profoundly influence the pharmacological properties of the resulting analogues.
In the context of anti-inflammatory activity, the nature of the N-2 substituent can dictate the potency and selectivity of the compound. For instance, in a study of pyridazinone derivatives as phosphodiesterase 4 (PDE4) inhibitors, it was found that a hydrogen bond donor function (R2 = H) at the N-2 position was optimal for PDE4B affinity. nih.gov N-methyl derivatives were found to be up to 2.5-fold less potent than their corresponding NH analogues. nih.gov Conversely, increasing the hydrophobic character with a benzyl (B1604629) group at this position slightly decreased the inhibitory effect but was suggested to have a potential impact on selectivity. nih.gov
In other studies, lipophilic substituents at the N-2 position were found to be a key molecular determinant for the antiplatelet activity of 5-alkylidenepyridazin-3(2H)-ones. acs.orgnih.gov This highlights a recurring theme in the SAR of pyridazinones: the optimal N-2 substituent is often target-dependent. For example, the introduction of 4-arylpiperazin-1-yl-carbonylalkyl moieties at the N-2 position of 4,6-diphenyl-3(2H)-pyridazinones conferred analgesic and anti-inflammatory activities. sarpublication.com Similarly, 2-substituted 4,5-dihalo- and 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have demonstrated significant analgesic properties. sarpublication.comjscimedcentral.com
The table below provides a summary of the observed effects of various N-2 substituents on the biological activity of pyridazinone analogues.
| N-2 Substituent | Observed Impact on Biological Activity | Reference Class of Compounds |
| Hydrogen (NH) | Optimal for PDE4B inhibitory activity. nih.gov | Pyridazinone-based PDE4 inhibitors |
| Methyl | Reduced PDE4B inhibitory activity compared to NH. nih.gov | N-Methyl pyridazinone analogues |
| Benzyl | Slightly decreased PDE4B inhibition, may affect selectivity. nih.gov | N-Benzyl pyridazinone analogues |
| Lipophilic Groups | Key for antiplatelet activity. acs.orgnih.gov | 5-Alkylidenepyridazin-3(2H)-ones |
| Arylpiperazinylalkyl | Conferred analgesic and anti-inflammatory properties. sarpublication.com | 4,6-Diphenyl-3(2H)-pyridazinones |
| Substituted benzalhydrazone | Increased MAO-B inhibitory activity, particularly with electron-withdrawing groups. mdpi.comnih.gov | Pyridazinone-based MAO-B inhibitors |
Effects of Substituents at Positions 4 and 6 on Pharmacological Efficacy
Modifications at positions 4 and 6 of the pyridazinone ring provide another avenue to fine-tune the pharmacological efficacy of these compounds. These positions are often solvent-exposed and can be modified to improve properties such as solubility, metabolic stability, and target engagement.
Regarding position 4, its substitution can also dramatically alter biological activity. For example, in a series of pyridazinone derivatives developed as COX-2 inhibitors, different substitutions at the 4-position were explored to enhance anti-inflammatory potency. cu.edu.eg The introduction of a 4-ethoxy group is a feature of the marketed anti-inflammatory drug emorfazone (B1671226) (4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone). cu.edu.eg Furthermore, a study on glucan synthase inhibitors identified a 4-(3-fluorocyclopentyloxy) substituent as being part of a highly efficacious compound. nih.gov
The following table summarizes the effects of substituents at positions 4 and 6.
| Position | Substituent | Observed Impact on Biological Activity | Reference Compound Example |
| 6 | Methyl | Enhanced potency and selectivity as a histamine H(3) receptor antagonist. nih.gov | 5-[4-(Cyclobutyl-piperidin-4-yloxy)-phenyl]-6-methyl-2H-pyridazin-3-one |
| 6 | Phenyl/Substituted Phenyl | Common feature in compounds with analgesic and anti-inflammatory activity. sarpublication.com | 6-Phenyl-3(2H)-pyridazinone derivatives |
| 4 | Ethoxy | Present in the anti-inflammatory drug emorfazone. cu.edu.eg | Emorfazone |
| 4 | 3-Fluorocyclopentyloxy | Part of a potent glucan synthase inhibitor. nih.gov | 2-(3,5-Difluorophenyl)-4-(3-fluorocyclopentyloxy)-5-[4-(isopropylsulfonyl)piperazin-1-yl]-pyridazin-3(2H)-one |
| 4 | Morpholino | Present in the anti-inflammatory drug emorfazone. cu.edu.eg | Emorfazone |
| 4 | Amino | A series of 4-amino-3(2H)-pyridazinones showed antinociceptive effects. jscimedcentral.com | 4-Amino-3(2H)-pyridazinone derivatives |
Stereochemical Considerations in Pyridazinone Activity
Chirality can play a pivotal role in the biological activity of drug molecules, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. In the realm of pyridazinone derivatives, stereochemistry is an important consideration, particularly when chiral centers are introduced through substitution.
A study on tricyclic pyridazinone derivatives as potential STAT3 inhibitors provides a clear example of the importance of stereochemistry. rsc.org The racemic benzocinnolinone derivative (±)-2c was identified as a promising inhibitor. Subsequent enantiomeric separation and biological evaluation revealed that the (S)-(-)-2c enantiomer was twice as potent as the (R)-(+)-2c enantiomer. rsc.org This demonstrates that the specific three-dimensional arrangement of the molecule is critical for its interaction with the biological target.
While the parent compound this compound itself is achiral, the introduction of chiral centers in its analogues, for instance through substituted alkoxy chains or modifications at the pyridazinone ring that create stereocenters, necessitates stereochemical investigation. The differential activity of enantiomers can arise from a better fit of one enantiomer into the chiral binding site of a receptor or enzyme.
The following table highlights the significance of stereochemistry in the activity of pyridazinone analogues.
| Compound Type | Stereochemical Feature | Impact on Biological Activity | Reference |
| Tricyclic Pyridazinone (benzocinnolinone derivative) | (S)- vs. (R)-enantiomer | The (S)-enantiomer was twofold more potent as a STAT3 inhibitor than the (R)-enantiomer. rsc.org | (S)-(-)- and (R)-(+)-enantiomers of a benzocinnolinone derivative |
Computational Chemistry and Molecular Modeling Studies of 5 Pentan 3 Yloxy Pyridazin 3 2h One
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.comproquest.com This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with the active site of a protein. wjarr.comtandfonline.com For pyridazinone derivatives, molecular docking studies have been extensively used to identify potential biological targets and to understand the structural basis of their activity. proquest.comtandfonline.combenthamscience.comrjptonline.org These studies have explored the binding of pyridazinones to a range of targets, including enzymes like cyclin-dependent kinases, reverse transcriptase, and acetylcholinesterase, as well as various receptors. proquest.comtandfonline.combibliomed.org
In the context of 5-(pentan-3-yloxy)pyridazin-3(2H)-one, molecular docking simulations can be employed to predict its binding mode and affinity towards various protein targets. The pyridazin-3(2H)-one core is known to form key hydrogen bonding interactions with protein residues. The 5-(pentan-3-yloxy) substituent introduces a flexible, lipophilic chain that can explore hydrophobic pockets within a binding site, potentially enhancing binding affinity and selectivity.
A hypothetical molecular docking study of this compound against a putative protein target, for instance, a kinase, would likely show the pyridazinone ring's carbonyl oxygen and ring nitrogen acting as hydrogen bond acceptors. The pentan-3-yloxy group would be predicted to occupy a hydrophobic sub-pocket, with its conformational flexibility allowing it to adopt an optimal geometry to maximize van der Waals interactions. The predicted binding energy from such a simulation would provide a quantitative estimate of the binding affinity, guiding further experimental validation.
Table 1: Hypothetical Molecular Docking Results for this compound against a Kinase Target
| Parameter | Value |
| Target Protein | Kinase XYZ |
| Predicted Binding Affinity (kcal/mol) | -8.5 |
| Key Hydrogen Bond Interactions | Carbonyl oxygen with Lysine residue; Ring nitrogen with Aspartate residue |
| Key Hydrophobic Interactions | Pentan-3-yloxy group with Leucine, Valine, and Isoleucine residues |
Quantum Chemical Calculations and Electronic Properties (e.g., DFT, Monte Carlo simulations)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. researchgate.netnih.gov These methods can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and interaction with biological targets. researchgate.netmdpi.com For pyridazinone derivatives, DFT calculations have been used to determine various quantum chemical parameters to correlate molecular structure with biological activity. researchgate.netmdpi.com
For this compound, DFT calculations can elucidate its electronic properties. The calculated HOMO-LUMO energy gap can indicate its chemical reactivity and kinetic stability. A smaller energy gap would suggest higher reactivity. The molecular electrostatic potential (MEP) map, another output of DFT calculations, can visualize the electron-rich and electron-poor regions of the molecule. The carbonyl oxygen of the pyridazinone ring and the ether oxygen of the pentan-3-yloxy group are expected to be electron-rich regions, making them likely sites for electrophilic attack or hydrogen bond donation.
Monte Carlo simulations, while less common for single-molecule property prediction, can be used in conjunction with quantum mechanics (QM/MM) to sample a vast conformational space and to study the molecule's behavior in a solvated environment, providing a more realistic picture of its dynamics and interactions.
Table 2: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.5 |
| HOMO-LUMO Gap (eV) | 4.7 |
| Dipole Moment (Debye) | 3.8 |
Conformational Analysis and Dynamics
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. researchgate.netresearchgate.net For pyridazine (B1198779) derivatives, conformational studies have been performed using both computational methods, like semi-empirical AM1 calculations, and experimental techniques like temperature-dependent NMR spectroscopy. researchgate.net These analyses have revealed the preferred spatial arrangements of substituents and the flexibility of the pyridazine ring.
For this compound, the key flexible bond is the C-O-C linkage of the pentan-3-yloxy group. Conformational analysis would focus on the rotational barriers around this bond and the resulting orientations of the pentyl group relative to the pyridazinone ring. Identifying the low-energy conformers is crucial, as one of these is likely to be the bioactive conformation that binds to a biological target. Molecular dynamics (MD) simulations can further provide a dynamic picture of the conformational landscape, showing how the molecule explores different shapes over time in a biological environment.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. bibliomed.orgresearchgate.net QSAR studies on pyridazinone derivatives have been successful in developing predictive models for various activities, including acetylcholinesterase inhibition. bibliomed.org These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to build a correlation with their biological activity.
A QSAR study involving this compound would require a dataset of structurally related pyridazinone derivatives with measured biological activity. Various descriptors for this compound, such as its lipophilicity (logP), molecular weight, and electronic and topological parameters, would be calculated. These descriptors would then be used within the established QSAR model to predict its biological activity. The presence of the pentan-3-yloxy group would significantly influence descriptors like logP and molar refractivity, which are often important in QSAR models.
Table 3: Illustrative Physicochemical Descriptors for this compound for a QSAR Model
| Descriptor | Value |
| Molecular Weight ( g/mol ) | 196.24 |
| logP (octanol-water partition coefficient) | 1.85 |
| Topological Polar Surface Area (Ų) | 55.12 |
| Number of Rotatable Bonds | 4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
In Silico Prediction of Biological Activities
In silico prediction of biological activities extends beyond single-target docking or QSAR models. Modern computational tools utilize a variety of approaches, including ligand-based and structure-based methods, to screen compounds against a wide range of potential biological targets and to predict their pharmacological effects. nih.govyoutube.comnih.gov For pyridazinone derivatives, in silico methods have been used to predict a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.netnih.gov
For this compound, various online servers and software can predict a spectrum of potential biological activities based on its structure. These predictions are often based on machine learning models trained on large datasets of known drug-target interactions. Such a prediction might suggest potential activities such as kinase inhibition, GPCR modulation, or effects on ion channels. These in silico predictions serve as valuable hypotheses for guiding experimental screening and uncovering novel therapeutic applications for the compound.
Conclusion and Future Research Perspectives on 5 Pentan 3 Yloxy Pyridazin 3 2h One
Summary of Current Research Findings on the Pyridazinone Scaffold
Research into pyridazinone derivatives has revealed a wide spectrum of biological activities. These compounds are recognized for their potential in medicine and agriculture, largely attributable to the versatile pyridazinone core. The existing body of scientific literature provides a strong foundation for predicting the potential of novel derivatives like 5-(pentan-3-yloxy)pyridazin-3(2H)-one.
The pyridazinone nucleus is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. This has led to the development of pyridazinone-containing compounds with a range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and cardiovascular-protective properties. In the realm of agrochemicals, pyridazinone derivatives have been successfully commercialized as herbicides, demonstrating their utility in crop protection.
The structure-activity relationship (SAR) studies of various pyridazinone series have provided valuable insights into how different substituents on the pyridazinone ring influence biological activity. These studies are crucial for the rational design of new and more potent compounds.
Identification of Knowledge Gaps in Research on the Compound
The most significant knowledge gap is the complete absence of published research specifically on this compound. Its synthesis, spectroscopic characterization, and biological activity remain to be determined. This lack of data presents a clear opportunity for novel research to fill this void.
Further research is needed to understand the following aspects of this specific compound:
Optimal Synthetic Routes: Establishing an efficient and scalable synthesis for this compound is the first critical step.
Physicochemical Properties: A thorough characterization of its solubility, stability, and other physicochemical parameters is essential for any future development.
Biological Activity Profile: The compound needs to be screened against a wide range of biological targets to identify any potential therapeutic or agrochemical applications.
Metabolic Fate and Toxicity: In vivo studies are required to understand its metabolism, pharmacokinetic profile, and potential toxicity.
Directions for Novel Derivatization and Scaffold Modification
Based on the extensive research on other pyridazinone derivatives, several avenues for the derivatization of this compound can be proposed to explore and optimize its potential biological activities. The general structure of pyridazinones allows for modifications at several positions, primarily on the nitrogen atom of the ring and at other carbon positions.
Table 1: Potential Derivatization Strategies for this compound
| Position of Modification | Proposed Substituents | Rationale |
| N-2 of the pyridazinone ring | Alkyl, aryl, or heteroaryl groups | To explore the impact on receptor binding and pharmacokinetic properties. |
| C-4 and C-6 of the pyridazinone ring | Halogens, small alkyl groups, or aromatic rings | To modulate electronic properties and steric interactions with target enzymes. |
| Pentan-3-yloxy side chain | Introduction of functional groups like hydroxyl or amino groups | To enhance solubility and potential for hydrogen bonding. |
| Pentan-3-yloxy side chain | Replacement with other alkyl or aryl ethers | To investigate the influence of the side chain's size and lipophilicity on activity. |
These proposed modifications are based on established SAR principles from the broader pyridazinone class and could lead to the discovery of novel compounds with enhanced potency and selectivity.
Potential Therapeutic and Agrochemical Applications
Given the diverse biological activities reported for the pyridazinone class, this compound and its future derivatives could hold promise in several areas.
Potential Therapeutic Applications:
Anti-inflammatory Agents: Pyridazinone derivatives have shown significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. Further investigation could reveal if this compound possesses similar properties.
Anticancer Agents: A number of pyridazinone-based compounds have been identified as potent anticancer agents, acting through various mechanisms such as apoptosis induction and inhibition of protein kinases. Screening against various cancer cell lines would be a logical step.
Cardiovascular Drugs: The pyridazinone scaffold is present in several drugs used for cardiovascular conditions, acting as vasodilators or phosphodiesterase (PDE) inhibitors. This suggests a potential for developing new cardiovascular agents.
Table 2: Potential Biological Targets for this compound
| Target Class | Specific Examples | Potential Therapeutic Area |
| Enzymes | Cyclooxygenase (COX), Tyrosine Kinases, Phosphodiesterases (PDEs) | Inflammation, Cancer, Cardiovascular Diseases |
| Receptors | Histamine (B1213489) H3 Receptor | Neurological Disorders |
| Other Proteins | Protoporphyrinogen (B1215707) IX oxidase (PPO) | Herbicidal Action |
Potential Agrochemical Applications:
Herbicides: The pyridazinone structure is a key component of several commercial herbicides that inhibit critical plant enzymes like protoporphyrinogen IX oxidase (PPO) or phytoene (B131915) desaturase (PDS). The herbicidal potential of this compound warrants investigation.
Insecticides and Fungicides: While less common than their herbicidal applications, some pyridazinone derivatives have shown insecticidal and fungicidal activity, indicating another potential avenue for agrochemical development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(pentan-3-yloxy)pyridazin-3(2H)-one, and how can purity be optimized during synthesis?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of pyridazinone derivatives with pentan-3-yloxy groups. For example, analogous pyridazinone derivatives (e.g., 6-phenyl-pyridazin-3(2H)-one) are synthesized through multi-step processes involving cyclization and alkylation . Purity optimization involves techniques like recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterization via NMR (¹H/¹³C), HPLC (>98% purity), and single-crystal X-ray diffraction (for structural confirmation) is critical .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural validation requires a combination of spectroscopic and crystallographic methods. For instance:
- ¹H/¹³C NMR : Confirm the presence of the pentan-3-yloxy group (e.g., δ ~3.5–4.0 ppm for ether-linked protons) and pyridazinone aromatic protons .
- X-ray crystallography : Resolve bond lengths and angles (e.g., C–O bond length ~1.42 Å for ether linkages) to verify regiochemistry .
- Mass spectrometry (HRMS) : Ensure molecular ion peaks align with theoretical mass (e.g., [M+H]+ at m/z 225.1234 for C₁₀H₁₆N₂O₂) .
Advanced Research Questions
Q. What experimental designs are suitable for studying the solubility of this compound in pharmaceutical solvents?
- Methodological Answer : A shake-flask method combined with HPLC quantification is recommended. For example:
- Solvent selection : Test polar (e.g., water, DMSO) and non-polar (e.g., hexane) solvents to assess Hansen solubility parameters .
- Temperature control : Perform experiments at 25°C and 37°C to mimic physiological conditions.
- Data analysis : Use the van’t Hoff equation to correlate solubility with temperature. For analogous pyridazinones, solubility in water is typically low (<0.1 mg/mL), while DMSO shows higher solubility (>50 mg/mL) .
Q. How can researchers resolve contradictions in reported pharmacological activities of pyridazinone derivatives?
- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are essential. For example:
- Functional group modulation : Compare 5-(pentan-3-yloxy) derivatives with other alkoxy variants (e.g., ethoxy, benzyloxy) to isolate the role of the pentyl chain in bioactivity .
- In vitro assays : Use standardized assays (e.g., platelet aggregation inhibition for antiplatelet activity) with positive controls (e.g., aspirin) to validate results .
- Data normalization : Account for differences in cell lines, assay protocols, and solvent effects across studies .
Q. What methodologies are recommended for assessing the environmental fate of this compound?
- Abiotic studies : Measure hydrolysis rates (pH 4–9), photodegradation (UV-Vis exposure), and soil sorption (Kₒc values) .
- Biotic studies : Use OECD guidelines for biodegradability (e.g., Closed Bottle Test) and ecotoxicity (e.g., Daphnia magna LC₅₀ assays) .
- Computational modeling : Predict environmental persistence using EPI Suite or similar tools based on logP (estimated ~2.5 for this compound) .
Q. How can researchers design assays to evaluate the cardiotonic potential of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
